Dual SERT/NK1 Target Engagement vs. Mono-Transporter or Absent Pharmacology of Fluoro-Positional Isomers
According to curated data from BindingDB and ChEMBL, (2,3-dimethoxybenzyl)(4-fluorobenzyl)amine exhibits dual-target inhibition: SERT IC50 = 91 nM (displacement of [125I]RTI-55 from human recombinant SERT in HEK293 cells, 1 h incubation, Bristol-Myers Squibb curated data) [1] and NK1 receptor IC50 = 26 nM (displacement of [125I]substance P from human recombinant NK1 in U373 cells, 1 h incubation) [1]. In contrast, the 2-fluorobenzyl positional isomer (CAS 355382-01-3) has no annotated SERT or NK1 activity in curated databases, and its reported activities lie in unrelated pathways such as Bfl-1 inhibition (IC50 = 2,500 nM) and MAO-B inhibition (IC50 = 47,000 nM) [2]. The dual SERT/NK1 profile documented for the target compound is structurally contingent on the 4-fluoro substitution pattern and is absent in the 2-fluoro regioisomer.
| Evidence Dimension | Multi-target pharmacological activity: SERT inhibition and NK1 receptor antagonism |
|---|---|
| Target Compound Data | SERT IC50 = 91 nM [125I]RTI-55 displacement; NK1 IC50 = 26 nM [125I]substance P displacement |
| Comparator Or Baseline | 2-Fluorobenzyl isomer (CAS 355382-01-3): No SERT or NK1 data in curated databases; nearest annotated activities: Bfl-1 IC50 = 2,500 nM; MAO-B IC50 = 47,000 nM |
| Quantified Difference | Target compound exhibits a dual SERT/NK1 pharmacological fingerprint with low nanomolar potency; the 2-fluoro isomer lacks this profile entirely—a qualitative and quantitative divergence rather than a potency difference. |
| Conditions | Target: SERT assay: human recombinant SERT in HEK293 cells, [125I]RTI-55 displacement, 1 h. NK1 assay: human recombinant NK1 in U373 cells, [125I]substance P displacement, 1 h. Comparator: Bfl-1 TR-FRET assay; MAO-B Pichia pastoris recombinant enzyme assay with benzylamine substrate. |
Why This Matters
For research programs targeting dual SERT/NK1 pharmacology—an area of active investigation for novel antidepressants with potentially faster onset than SSRIs alone—the target compound provides a unique, data-verified chemical starting point that its 2-fluoro isomer cannot substitute.
- [1] BindingDB / ChEMBL. (n.d.). BDBM50432295 (CHEMBL2347690): Affinity data for Human SERT (IC50 91 nM) and Human NK1 (IC50 26 nM). BMS curated, hosted at UCSD BindingDB and EMBL-EBI ChEMBL. Retrieved April 2026. View Source
- [2] BindingDB. (n.d.). BDBM50604877 (CHEMBL5189912): IC50 2,500 nM Bfl-1/Bim; BDBM50495468 (CHEMBL3108958): IC50 47,000 nM MAO-B—data for (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine. Retrieved April 2026. View Source
